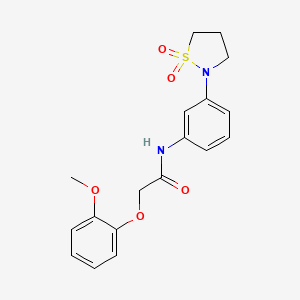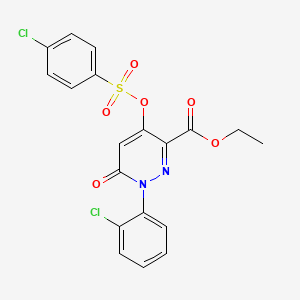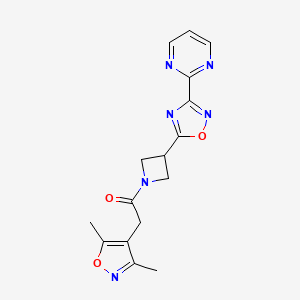![molecular formula C13H10ClFN4O3S B2431487 4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole CAS No. 303998-77-8](/img/structure/B2431487.png)
4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups . It contains aminocarbonyl, carbothioyl, carbonyl, chloro, fluoro, and methyl groups, all attached to an isoxazole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The isoxazole ring forms the core of the molecule, with various groups attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups .科学的研究の応用
Synthesis and Structural Analysis
The compound 4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole, or its related derivatives, are primarily studied for their synthesis methods and structural properties. For instance:
Synthesis Techniques : A study discussed the synthesis of a closely related compound, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, through steps like oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde. This synthesis route is noted for its practicality, high yield, and low cost (Su Wei-ke, 2008).
Structural Elucidation and Antimicrobial Activity : Another study reports the unexpected synthesis of a derivative compound and explores its structure elucidation alongside its antimicrobial activity against Listeria monocytogenes and Escherichia coli. The study highlights the unexpected ring closure and sulfonation processes involved in its synthesis (Kariuki et al., 2022).
Biological Activities and Pharmacological Applications
While avoiding specific information about drug use, dosage, and side effects, the compound and its derivatives have been the subject of research focusing on their potential biological activities:
Antimicrobial Properties : Several studies have synthesized derivatives and evaluated their antibacterial and antifungal activities. For instance, the microwave-assisted synthesis of novel 1,3,4-Thiadiazoles and 1,2,4-Triazoles derived from a related compound showed promising in vitro antibacterial and antifungal activity (Dengale et al., 2019).
Potential Anticancer Activity : The synthesis and bioactivity studies of fluorine compounds containing an isoxazole moiety reported that some of these compounds exhibit moderate anticancer activity in vitro (Song et al., 2005).
Immunological Activity : Research on 4-imino derivatives of the 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide and related compounds has shown that the stimulatory or inhibitory effects on immune responses depend significantly on the origin and location of substituents (Ryng et al., 2001).
Chemical Characterization and Differentiation : A study on the chemical characterization of a research chemical and its differentiation from its regioisomer emphasized the importance of proper labeling and identification for further pharmacological exploration (McLaughlin et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(carbamoylcarbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4O3S/c1-5-8(11(20)17-13(23)18-12(16)21)10(19-22-5)9-6(14)3-2-4-7(9)15/h2-4H,1H3,(H4,16,17,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXUFJLWRQVRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
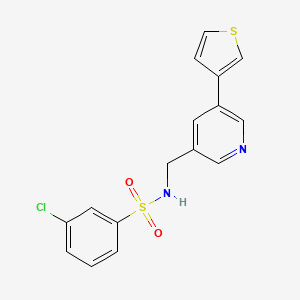

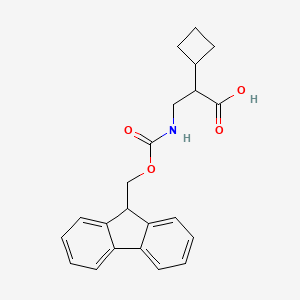
![4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2431412.png)

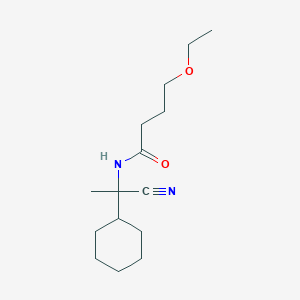

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2431420.png)
![4-[(2-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431421.png)
triazin-4-one](/img/structure/B2431422.png)
